molecular formula C7H10N4O4 B15245970 Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate

Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate

Cat. No.: B15245970
M. Wt: 214.18 g/mol
InChI Key: XZIFSCKIAWJNBF-UHFFFAOYSA-N
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Description

Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with two ketone groups at positions 2 and 5. The hydrazinecarboxylate moiety, linked via a methylene bridge, introduces a reactive ester group (COOCH₃) and a hydrazine functionality.

Properties

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

methyl N-[(2,4-dioxo-1H-pyrimidin-6-yl)methylamino]carbamate

InChI

InChI=1S/C7H10N4O4/c1-15-7(14)11-8-3-4-2-5(12)10-6(13)9-4/h2,8H,3H2,1H3,(H,11,14)(H2,9,10,12,13)

InChI Key

XZIFSCKIAWJNBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNCC1=CC(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate typically involves multiple stepsThe reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially affecting their function. The hydrazinecarboxylate group can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural Features and Functional Groups
Compound Name Molecular Formula Key Functional Groups Substituents Molecular Weight
Methyl 2-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)hydrazinecarboxylate C₈H₁₁N₄O₅ Hydrazinecarboxylate ester, dioxopyrimidine Methyl ester, methylene-linked pyrimidine 243.20
3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde () C₉H₁₂N₂O₄ Aldehyde, dioxopyrimidine, hydroxypropyl Hydroxypropyl, aldehyde 212.20
N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)thio]acetamide () C₂₄H₁₈N₆O₆S₂ Sulfonamide, thioacetamide, dioxopyrimidine 1,3-Dimethyl, sulfamoylphenyl 550.07
Hydrazinecarboxamide,2-[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)methylene] (CAS 14161-05-8, ) C₆H₇N₅O₃ Hydrazinecarboxamide, dioxopyrimidine Methylene-linked pyrimidine 197.15

Key Observations :

  • The hydrazinecarboxylate ester in the target compound distinguishes it from analogs like the carboxamide () or aldehyde (), offering distinct reactivity (e.g., ester hydrolysis vs. carboxamide stability) .
  • The methylene bridge linking the pyrimidine and hydrazine moieties is conserved across analogs, suggesting shared conformational flexibility .
  • Substituents like the hydroxypropyl group () or sulfamoylphenyl () influence solubility and steric effects, which could guide the target compound’s derivatization .

Comparison :

  • The target compound’s synthesis may benefit from solvent-free conditions (as in ) to enhance efficiency and reduce costs .
  • Esterification steps (for the COOCH₃ group) might require mild conditions to preserve the pyrimidine core’s integrity.

Key Differences :

  • The ester group in the target compound may enhance lipophilicity compared to carboxamides or aldehydes, improving membrane permeability in drug delivery .
  • Unlike the hydroxypropyl substituent (), the methylene-linked hydrazinecarboxylate offers a site for further functionalization (e.g., coupling with amines or carbonyl compounds) .

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